molecular formula C8H8FN3S B14062455 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide CAS No. 2107-15-5

2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide

Cat. No.: B14062455
CAS No.: 2107-15-5
M. Wt: 197.24 g/mol
InChI Key: HPLRKDWFIJZYMV-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and other electrophilic reagents. The major products formed from these reactions are heterocyclic compounds and Schiff bases .

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of topoisomerase enzymes by binding to their active sites, thereby preventing DNA replication and leading to cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.

Comparison with Similar Compounds

2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity

Properties

CAS No.

2107-15-5

Molecular Formula

C8H8FN3S

Molecular Weight

197.24 g/mol

IUPAC Name

[(3-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)

InChI Key

HPLRKDWFIJZYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=S)N

Origin of Product

United States

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